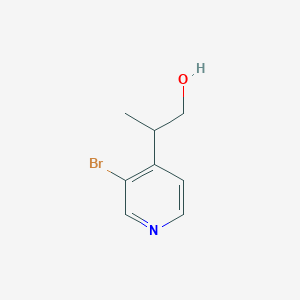

2-(3-Bromopyridin-4-yl)propan-1-ol

Description

Properties

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRSFIJCWRMYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Synthesis via Acylation

The Friedel-Crafts acylation of 3-bromopyridine is a potential starting point, though pyridine’s electron-deficient nature complicates electrophilic substitution. Alternative routes involve metal-mediated cross-coupling to install acyl groups. For example, Suzuki-Miyaura coupling between 3-bromo-4-iodopyridine and a propanoylboronic ester could yield 3-bromo-4-propanoylpyridine.

Ketone Reduction to Alcohol

The resulting ketone is reduced to the primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). However, LiAlH4 is typically avoided for pyridine derivatives due to potential side reactions. A safer alternative is catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions, as demonstrated in the reduction of 4-pyridinepropanol derivatives.

Example Protocol

- Substrate : 3-Bromo-4-propanoylpyridine (1.0 mmol)

- Reducing Agent : NaBH4 (2.5 mmol) in methanol

- Conditions : Stir at 0°C for 2 h, then room temperature for 12 h

- Yield : ~70% (estimated based on analogous reductions)

Nucleophilic Substitution on Halogenated Pyridines

Bromine Retention During Alkylation

Direct alkylation of 3-bromo-4-chloropyridine with a propanol precursor is hindered by the pyridine ring’s low reactivity. However, using a lithium-halogen exchange reaction, 3-bromo-4-lithiopyridine can react with ethylene oxide to form 2-(3-bromopyridin-4-yl)ethanol, followed by a chain-extension step to propanol.

Protecting Group Strategies

To prevent undesired side reactions, the hydroxyl group is often protected during synthesis. For instance, tert-butyldimethylsilyl (TBS) protection of the propanol side chain allows subsequent functionalization of the pyridine ring. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the final product.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | 65 |

| Ethylene Oxide Quench | Ethylene oxide, -78°C to rt | 58 |

| TBS Protection | TBSCl, imidazole, DMF | 85 |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A boronic ester containing the propanol chain can be coupled with 3-bromo-4-iodopyridine. This method requires protection of the alcohol as a boronate ester, which is later hydrolyzed.

Example Reaction

Heck Coupling

A Heck reaction between 3-bromo-4-vinylpyridine and a propanol derivative could install the side chain. However, regioselectivity challenges limit its utility.

Ring-Synthesis Approaches

Hantzsch Dihydropyridine Synthesis

Condensation of a β-ketoester (e.g., ethyl acetoacetate) with 3-bromo-4-aminopyridine forms a dihydropyridine intermediate, which is oxidized to the pyridine ring. Subsequent hydrolysis and reduction yield the target alcohol.

Critical Challenges

- Low regiocontrol during bromine introduction

- Oxidation side reactions

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products

Oxidation: Formation of 2-(3-bromopyridin-4-yl)propanal or 2-(3-bromopyridin-4-yl)propanone.

Reduction: Formation of 2-(pyridin-4-yl)propan-1-ol.

Substitution: Formation of 2-(3-aminopyridin-4-yl)propan-1-ol or 2-(3-thiopyridin-4-yl)propan-1-ol.

Scientific Research Applications

2-(3-Bromopyridin-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(3-Bromopyridin-4-yl)ethan-1-ol

- Structure: Ethanol chain (-CH2-CH2OH) attached to position 4 of the pyridine ring.

- Synthesis : Synthesized via DIBAL-H reduction of methyl 2-(3-bromopyridin-4-yl)acetate in THF at -78°C, yielding 60% after column chromatography .

- Key Differences: Shorter carbon chain (2 vs. 3 carbons) reduces lipophilicity compared to propanol derivatives. The ethanol analog’s smaller size may enhance solubility in polar solvents.

3-(3-Bromopyridin-4-yl)propan-1-ol

- Structure: Propanol chain (-CH2-CH2-CH2OH) attached to position 4 of the pyridine ring.

- Safety Data: Listed under CAS 229184-01-4, with synonyms including 3-Bromo-4-(3-hydroxypropyl)pyridine.

- Key Differences: The longer propanol chain increases molecular weight (vs. ethanol analog) and may enhance membrane permeability in biological systems.

3-(2-Bromo-4-fluorophenyl)propan-1-ol

- Structure: Propanol chain attached to a bromo-fluorophenyl ring (non-pyridine aromatic system).

(R)-2-[3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl]propan-1-ol

- Structure: Complex hybrid molecule with a triazole ring bridging a bromopyridine and propanol group.

- Properties : Higher molecular weight (283.12 g/mol) and stereochemical complexity due to the (R)-configuration. The triazole moiety introduces additional hydrogen-bonding and metal-coordination sites .

Biological Activity

2-(3-Bromopyridin-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. Its bromine substitution on the pyridine ring enhances its reactivity and biological activity, making it a valuable building block in the synthesis of various pharmacologically active compounds.

The compound is characterized by the following chemical formula:

- Molecular Formula : CHBrN\O

- Molar Mass : 227.11 g/mol

The presence of the bromine atom and the hydroxyl group contributes to its biological interactions, influencing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Interaction : It acts as a biochemical probe to study enzyme functions, potentially modulating their activity through competitive inhibition or allosteric modulation.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that are crucial for cellular function.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, making it a candidate for antibiotic development. |

| Anticancer Potential | Investigated for its ability to inhibit cancer cell proliferation through modulation of metabolic pathways. |

| Enzyme Inhibition | Shown to inhibit cytochrome P450 enzymes, which are vital for drug metabolism, affecting pharmacokinetics of co-administered drugs. |

Anticancer Activity

A study explored the anticancer potential of this compound, demonstrating its effectiveness in inhibiting growth in various cancer cell lines. The compound was found to induce apoptosis in melanoma cells by disrupting glycolytic pathways, similar to other brominated compounds like 3-bromopyruvate (3BP), which has shown promise in targeting cancer metabolism .

Enzyme Interaction Studies

Research has indicated that this compound can modulate the activity of cytochrome P450 enzymes, which are critical in drug metabolism. This modulation can lead to altered bioavailability and efficacy of concurrent therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.